TM-N1324
Overview
Description
TM N1324 is a potent and selective agonist of G-protein-coupled receptor 39 (GPR39). It is known for its high efficacy in activating human and murine GPR39 in the presence and absence of zinc ions. TM N1324 has been widely used in scientific research to explore the physiological functions of GPR39, including its role in glucose-induced insulin secretion, pancreatic β-cell differentiation, and control of lipolysis in white adipose tissue .
Mechanism of Action
Target of Action
TM-N1324, also known as “4-(2-Chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-3-methyl-1-(9H-purin-6-yl)-6H-pyrazolo[3,4-b]pyridin-6-one” or “4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol”, is an agonist of the G-Protein-Coupled Receptor 39 (GPR39) . GPR39 is a member of the ghrelin receptor family that has been implicated in the control of glucose-induced insulin secretion, pancreatic β-cell differentiation, control of lipolysis in white adipose tissue, and may also be involved in the pathophysiology of depression .
Mode of Action
This compound activates human GPR39 with high efficacy and potencies of 280 nM and 9 nM in the absence and presence of Zn2+, respectively . It has similar potencies on murine GPR39, with EC50s of 180 nM and 5 nM in the absence and presence of Zn2+ .
Biochemical Pathways
The activation of GPR39 by this compound leads to the inhibition of the release of ghrelin and somatostatin from primary gastric mucosa cells . This suggests that this compound may affect the ghrelin signaling pathway, which plays a crucial role in energy homeostasis, glucose and lipid metabolism, gastrointestinal motility, cardiovascular function, reproduction, and bone formation .
Pharmacokinetics
This compound has promising in vitro ADME properties . It has reasonably good aqueous solubility (65 μM at pH 7.0) , which is important for its bioavailability.
Biochemical Analysis
Biochemical Properties
TM-N1324 plays a significant role in biochemical reactions, particularly as it relates to the GPR39 receptor . It activates human GPR39 with high efficacy and potencies of 280 nM and 9 nM in the absence and presence of Zn2+, respectively . Similarly, this compound has potencies on murine GPR39, 180 nM and 5 nM in the absence and presence of Zn2+ .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with the GPR39 receptor
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the GPR39 receptor
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TM N1324 involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridin-6-one core structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of TM N1324 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity for research applications .
Chemical Reactions Analysis
Types of Reactions
TM N1324 undergoes various chemical reactions, including:
Oxidation: TM N1324 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TM N1324 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TM N1324 may yield oxidized derivatives with different functional groups, while reduction may yield reduced derivatives with altered chemical properties .
Scientific Research Applications
TM N1324 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of GPR39 and its downstream signaling pathways.
Biology: Investigated for its role in regulating glucose-induced insulin secretion and pancreatic β-cell differentiation.
Medicine: Explored for its potential therapeutic applications in metabolic disorders and depression.
Industry: Utilized in the development of new drugs targeting GPR39 and related pathways .
Comparison with Similar Compounds
Similar Compounds
GPR39-C3: Another agonist of GPR39 with similar potency and efficacy.
Anamorelin: A ghrelin receptor agonist with different molecular targets and pathways.
Obestatin: A peptide hormone that interacts with GPR39 but has distinct physiological effects
Uniqueness of TM N1324
TM N1324 is unique due to its high selectivity and potency in activating GPR39. Unlike other similar compounds, TM N1324 does not exhibit significant activity against a wide range of other G-protein-coupled receptors, making it a valuable tool for studying the specific functions of GPR39 .
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNVXRIWKKWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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